N-Boc-2-piperidinecarboxylic acid

Description

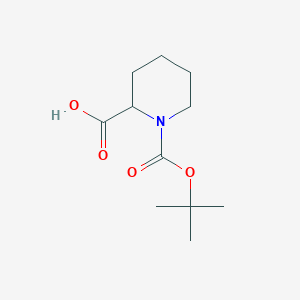

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAOHGMPAAWWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922705 | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98303-20-9, 118552-55-9 | |

| Record name | N-Boc-DL-pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Boc-DL-pipecolic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Boc 2 Piperidinecarboxylic Acid and Its Stereoisomers

Chiral Synthesis Approaches

Two prominent strategies for the chiral synthesis of N-Boc-2-piperidinecarboxylic acid and its stereoisomers are asymmetric catalytic hydrogenation and catalytic dynamic resolution.

Asymmetric catalytic hydrogenation of pyridine-2-carboxylic acid or its derivatives presents a direct route to the corresponding piperidine (B6355638) derivative. This transformation relies on the use of chiral transition metal catalysts to induce enantioselectivity.

Chiral phosphine ligands complexed with transition metals like ruthenium and rhodium are widely employed in asymmetric hydrogenation. While specific data on the direct asymmetric hydrogenation of pyridine-2-carboxylic acid to this compound is not extensively detailed in the public domain, the general efficacy of these catalyst systems on related substrates provides a strong indication of their potential. For instance, rhodium complexes with DuPHOS ligands have demonstrated high efficiency in the asymmetric hydrogenation of various functionalized olefins. nih.gov Similarly, Ru-BINAP catalysts are well-established for the asymmetric hydrogenation of a range of substrates, including functionalized ketones and carboxylic acids. nih.govnih.govharvard.edu The general principle involves the coordination of the pyridine substrate to the chiral metal complex, followed by the stereoselective addition of hydrogen, guided by the chiral environment of the ligand.

The successful application of these catalysts to pyridine substrates often requires activation of the pyridine ring, for example, by N-alkylation to form a pyridinium salt, which enhances its susceptibility to hydrogenation. dicp.ac.cn

Table 1: Representative Chiral Ligand Catalysts in Asymmetric Hydrogenation

| Catalyst System | Metal | Chiral Ligand | Typical Substrates |

| (S)-BINAP-RuCl₂ | Ruthenium | (S)-BINAP | Functionalized ketones, β-keto esters |

| Rh(R,R)Et-DuPHOS | Rhodium | (R,R)Et-DuPHOS | Enamides, dehydroamino acids |

| Rh-BIPH Systems | Rhodium | BIPHEP analogues | Various olefins |

An alternative and highly effective approach to enantiomerically enriched this compound is the catalytic dynamic resolution (CDR) of racemic N-Boc-2-lithiopiperidine. This method involves the in-situ generation of a racemic mixture of the lithiated piperidine, which is then resolved through the use of a substoichiometric amount of a chiral ligand.

The success of the CDR process hinges on the use of specific chiral ligands that can selectively complex with one enantiomer of the N-Boc-2-lithiopiperidine. Chiral diamino-alkoxide ligands, such as ligands 8 and 9 , have been identified as particularly effective for this purpose. acs.orgnih.gov These ligands form diastereomeric complexes with the enantiomers of the lithiated piperidine. The relative stability of these diastereomeric complexes dictates the enantiomeric excess of the final product. By choosing the appropriate enantiomer of the chiral ligand, either the (R)- or (S)-enantiomer of the desired product can be obtained with high selectivity. nih.govnih.gov

The underlying principle of this method is Dynamic Thermodynamic Resolution (DTR). In this process, the two enantiomers of N-Boc-2-lithiopiperidine are in a dynamic equilibrium, meaning they can interconvert. datapdf.comnih.gov The addition of a chiral ligand shifts this equilibrium by forming a more stable diastereomeric complex with one of the enantiomers. This enriches the solution in that particular enantiomer. Subsequent reaction with an electrophile, such as carbon dioxide to form the carboxylic acid, traps the favored enantiomer, leading to a product with high enantiomeric excess. acs.orgnih.gov The process is catalytic in the chiral ligand, making it an efficient and atom-economical method for synthesizing enantiopure this compound. nih.gov

Table 2: Enantioselective Synthesis of N-Boc-pipecolic Acid Derivatives via CDR

| Chiral Ligand | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |

| 8 | CO₂ | (R)-N-Boc-pipecolic acid | 78 | 98:2 |

| 8 | ClCO₂Me | (R)-N-Boc-pipecolic acid methyl ester | Not specified | >99:1 |

| 9 | ClCO₂Me | (S)-N-Boc-pipecolic acid methyl ester | Not specified | >99:1 |

Data sourced from Gawley, R. E., et al. (2010). nih.gov

Derivatization of Natural Amino Acids

Natural amino acids serve as readily available and inexpensive chiral starting materials for the synthesis of more complex molecules, including this compound. The inherent chirality of these amino acids can be effectively transferred to the target piperidine ring system through a series of chemical transformations.

Key Transformations in the Synthesis from L-Aspartic Acid Beta-tert-Butyl Ester

| Step | Transformation | Reagents | Key Outcome |

| 1 | Tribenzylation | Benzyl bromide, Base | Protection of amino and carboxylic acid groups |

| 2 | Diastereoselective Alkylation | Allyl iodide, KHMDS | Introduction of the allyl group with stereocontrol |

| 3 | Hydroboration-Oxidation | BH3·THF, H2O2, NaOH | Conversion of the allyl group to a primary alcohol |

| 4 | Oxidation | Oxidizing agent (e.g., PCC, Swern) | Conversion of the alcohol to an aldehyde |

| 5 | Reductive Amination | H2, Pd/C or NaBH3CN | Ring closure to form the piperidine |

Synthetic Sequence from N-Cbz-Beta-Alanine

| Step | Transformation | Reagents | Key Outcome |

| 1 | Chiral Auxiliary Attachment | Evans's auxiliary | Introduction of stereocontrol |

| 2 | Sequential Diastereoselective Alkylations | LDA, tert-butyl bromoacetate, allyl iodide | Construction of the carbon backbone |

| 3 | Ozonolysis | O3, then reducing agent | Cleavage of the alkene to an aldehyde |

| 4 | Reductive Amination | H2, Pd/C or NaBH3CN | Formation of the piperidine ring |

Epoxide Ring-Opening and Ring-Closing Metathesis (RCM) Strategies

The combination of epoxide ring-opening and ring-closing metathesis (RCM) offers a powerful and versatile strategy for the synthesis of substituted piperidines. This approach allows for the construction of the heterocyclic ring from acyclic precursors with good control over stereochemistry.

A chiral pool approach utilizing enantiomerically pure epoxy alcohols can be a starting point for the synthesis of chiral piperidines. For instance, a chiral epoxy alcohol can be elaborated into a diene suitable for RCM. The synthesis would typically involve the nucleophilic opening of the epoxide with a nitrogen-containing nucleophile, which incorporates the nitrogen atom of the future piperidine ring. The resulting amino alcohol can then be further functionalized to introduce a second double bond, creating a diene substrate. Ring-closing metathesis of this diene, often catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, would then lead to the formation of a tetrahydropyridine derivative. Subsequent reduction of the double bond and functional group manipulations would yield the desired this compound. The stereochemistry of the final product is dictated by the stereochemistry of the starting chiral epoxy alcohol.

Under basic or neutral conditions, with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism. In this case, the nucleophile attacks the less sterically hindered carbon of the epoxide, leading to a predictable regiochemical outcome libretexts.org. This backside attack also results in an inversion of stereochemistry at the center of attack.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character. The nucleophile will preferentially attack the more substituted carbon of the epoxide, as this carbon can better stabilize the developing positive charge in the transition state libretexts.org. For epoxides with primary and secondary carbons, a mixture of products may be obtained, but for epoxides containing a tertiary carbon, the attack at the tertiary center is highly favored. The stereochemical outcome is still an inversion of configuration due to the concerted nature of the nucleophilic attack as the C-O bond breaks.

The choice of catalyst can also influence the regioselectivity of epoxide opening. For example, nickel-catalyzed openings of terminal epoxides with aryl halides can be directed to either the less hindered or more hindered position depending on the co-catalyst used nih.gov. An iodide co-catalyst leads to opening at the less hindered position, while a titanocene co-catalyst directs the opening to the more hindered position nih.gov.

Factors Influencing Epoxide Ring-Opening

| Condition | Mechanism | Regioselectivity | Stereochemistry |

| Basic/Neutral (Strong Nucleophile) | SN2 | Attack at the less substituted carbon | Inversion |

| Acidic (Weak Nucleophile) | SN1-like | Attack at the more substituted carbon | Inversion |

| Catalytic | Varies with catalyst | Can be controlled by co-catalyst | Generally inversion |

Enzymatic Kinetic Resolution and Biocatalytic Pathways

Enzymatic kinetic resolution and biocatalytic pathways provide green and highly selective methods for obtaining enantiomerically pure this compound and its derivatives. These methods take advantage of the high stereospecificity of enzymes to differentiate between enantiomers of a racemic mixture or to perform stereoselective transformations.

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipases are commonly used to catalyze the enantioselective acylation or hydrolysis of racemic alcohols or esters. In the context of this compound synthesis, a racemic precursor, such as a 2-piperidineethanol derivative, can be resolved using a lipase. One enantiomer will be selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. The choice of enzyme, acyl donor, and solvent can significantly impact the enantioselectivity of the resolution.

A catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine has also been developed. This method uses a chiral ligand to equilibrate the two enantiomers of the organolithium intermediate, followed by trapping with an electrophile. This approach has been successfully applied to the synthesis of (R)-(+)-N-Boc-pipecolic acid by quenching with carbon dioxide, achieving a high enantiomeric ratio nih.gov.

Biocatalytic pathways can also be employed for the asymmetric synthesis of chiral piperidines. For instance, ketoreductases (KREDs) can be used for the stereoselective reduction of a ketone precursor to a chiral alcohol. An efficient process has been developed for the synthesis of (S)-N-Boc-3-hydroxypiperidine from N-Boc-piperidin-3-one using a recombinant KRED researchgate.net. This biocatalytic reduction proceeds with high enantioselectivity (>99% ee) and at high substrate concentrations, demonstrating its potential for industrial-scale production researchgate.net. While this example produces a 3-hydroxy derivative, similar biocatalytic strategies could be envisioned for the synthesis of precursors to this compound.

Examples of Enzymatic and Biocatalytic Approaches

| Method | Enzyme/Catalyst | Substrate | Product | Key Feature |

| Enzymatic Kinetic Resolution | Lipase | Racemic N-Boc-2-piperidineethanol | Enantiopure acylated and unreacted alcohols | Separation of enantiomers |

| Catalytic Dynamic Resolution | Chiral Ligand/TMEDA | Racemic 2-lithio-N-Boc-piperidine | Enantiopure (R)-(+)-N-Boc-pipecolic acid | In-situ resolution and functionalization |

| Biocatalytic Asymmetric Reduction | Ketoreductase (KRED) | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | High enantioselectivity and yield |

Lipase-Mediated Chiral Resolution

Lipase-catalyzed kinetic resolution is a powerful tool for the separation of enantiomers. This technique relies on the differential rate of reaction of a chiral substrate's enantiomers with a prochiral reagent in the presence of a lipase. While direct resolution of this compound has its challenges, the resolution of its derivatives has been successfully demonstrated.

One notable approach involves the enantioselective hydrolysis of activated esters, such as azolides, derived from racemic N-protected pipecolic acid. Research has shown that Candida antarctica lipase B (CALB) can effectively catalyze the hydrolysis of (R,S)-N-Cbz-pipecolic 1,2,4-triazolide. This enzymatic process allows for the separation of the enantiomers, providing a route to chirally pure pipecolic acid derivatives that can be subsequently converted to the desired N-Boc protected form. The efficiency of such resolutions is highly dependent on reaction conditions, including the choice of solvent and temperature.

| Substrate | Enzyme | Solvent | Temperature (°C) | Outcome |

| (R,S)-N-Cbz-pipecolic 1,2,4-triazolide | Candida antarctica lipase B | Water-saturated MTBE | 45 | Successful resolution |

Bakers' Yeast Reduction Approaches

Bakers' yeast (Saccharomyces cerevisiae) is a widely used biocatalyst in asymmetric synthesis, particularly for the reduction of prochiral ketones to chiral alcohols. While a direct synthesis of this compound using bakers' yeast is not prominently documented, its application in the synthesis of chiral precursors for piperidine alkaloids is well-established. For instance, bakers' yeast has been employed in the enantioselective reduction of β-keto esters to furnish chiral β-hydroxy esters. These hydroxy esters are valuable intermediates that can be further elaborated to construct the chiral piperidine ring system.

This approach typically involves the reduction of a ketone functionality at a different position on a precursor molecule, which then facilitates the stereocontrolled formation of the final piperidine carboxylic acid derivative through a series of subsequent chemical transformations. The economic and environmental benefits of using bakers' yeast make it an attractive, albeit indirect, strategy for accessing chiral piperidine frameworks.

Nitrilase-Catalyzed Enantioselective Synthesis

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids. This enzymatic transformation offers a direct and often highly enantioselective route to chiral carboxylic acids, including this compound. The synthesis starts from the corresponding racemic nitrile, N-Boc-2-cyanopiperidine.

The nitrilase enzyme selectively hydrolyzes one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the unreacted nitrile enantiomer behind. This kinetic resolution allows for the separation of the desired carboxylic acid enantiomer. The success of this method hinges on the substrate specificity and enantioselectivity of the chosen nitrilase. Commercially available nitrilase preparations have been shown to be effective for the synthesis of various non-proteinogenic amino acids, including piperidine-based ones, in high enantiomeric excess. elsevierpure.com This approach is advantageous as it can be a shorter synthetic route compared to traditional chemical methods. elsevierpure.com

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

| Racemic N-protected 2-cyanopiperidine | Nitrilase | N-protected (S)- or (R)-2-piperidinecarboxylic acid | High |

Asymmetric Alkylation and Intramolecular Cyclization Approaches

Use of Chiral Auxiliary Groups

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. One of the well-established methods for the asymmetric synthesis of substituted piperidines involves the use of Evans's chiral auxiliaries. nih.gov

In this approach, a chiral oxazolidinone auxiliary is attached to an acyclic precursor. The steric hindrance provided by the auxiliary directs the diastereoselective alkylation of the enolate, setting the desired stereochemistry. Following the alkylation step, the chiral auxiliary is cleaved and the linear precursor is subjected to an intramolecular cyclization, often via reductive amination, to form the piperidine ring. This methodology has been successfully applied to the synthesis of trans-2,3-piperidinedicarboxylic acid derivatives, demonstrating its utility in controlling the stereocenters of the piperidine ring. nih.gov

| Starting Material | Chiral Auxiliary | Key Step | Product |

| N-Cbz-β-alanine | Evans's oxazolidinone | Diastereoselective alkylation | Optically pure piperidine dicarboxylic acid derivative |

"One-Pot" Methodologies for Stereocenter Induction

"One-pot" syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. A powerful one-pot methodology for the enantioselective synthesis of this compound is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.gov

This process involves the deprotonation of N-Boc-piperidine with a strong base to form a racemic mixture of the 2-lithio derivative. In the presence of a chiral ligand, a dynamic thermodynamic resolution occurs, leading to an enrichment of one of the enantiomers of the organolithium species. This enantioenriched intermediate is then trapped in situ with an electrophile, such as carbon dioxide (CO2), to afford the desired this compound in high enantiomeric excess. nih.gov This method allows for the direct formation of the stereocenter at the 2-position in a single, controlled operation. nih.gov

| Substrate | Reagents | Chiral Ligand | Electrophile | Product | Enantiomeric Ratio (er) |

| N-Boc-piperidine | s-BuLi/TMEDA | Chiral diamino alkoxide | CO2 | N-Boc-(R)-(+)-pipecolic acid | 98:2 |

Organocatalyzed Intramolecular Aza-Michael Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. The intramolecular aza-Michael reaction is a key method for the construction of nitrogen-containing heterocyclic rings, including the piperidine core. beilstein-journals.org

In the context of this compound synthesis, this approach involves an acyclic precursor containing a nucleophilic amine (or its protected form) and an α,β-unsaturated ester or a related Michael acceptor. In the presence of a chiral organocatalyst, such as a cinchona alkaloid derivative, the intramolecular cyclization proceeds with high enantioselectivity, establishing the stereocenter at the 2-position. beilstein-journals.org This method provides a direct route to enantioenriched 2-substituted piperidines under mild reaction conditions. beilstein-journals.org

| Precursor Type | Catalyst | Product | Enantiomeric Excess (ee) |

| Enone carbamate | Chiral cinchona-based primary-tertiary diamine | 2-substituted piperidine | Up to 99% |

General Synthetic Routes

General synthetic routes to this compound often involve the modification of piperidine-based starting materials or the construction of the piperidine ring through cyclization reactions. The introduction of the N-Boc protecting group is a key step, typically achieved by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc anhydride). The carboxylic acid moiety at the 2-position can be introduced through various means, including carbonylation reactions or by starting with a pre-functionalized piperidine precursor.

A notable method for the synthesis of 2-piperidinecarboxylic acid derivatives involves the cobalt-catalyzed isomerization-carbonylation of N-acyl unsaturated cyclic amines. amanote.com This approach leverages the ability of cobalt catalysts to facilitate both the migration of a double bond within the cyclic amine precursor and the subsequent introduction of a carbonyl group. This one-pot reaction provides a direct route to the desired carboxylated piperidine ring system. The process is significant as it allows for the construction of the key structural features of N-acyl-2-piperidinecarboxylic acid from more readily available unsaturated precursors. The reaction typically proceeds under a carbon monoxide atmosphere, with the cobalt catalyst playing a dual role in both the isomerization and carbonylation steps. The N-acyl group, which can be a Boc group, is crucial for activating the substrate and directing the regioselectivity of the carbonylation.

Decarboxylative vinylation has emerged as a powerful strategy for the synthesis of homoallylic amines, which can be precursors to or structurally related to derivatives of this compound. This method involves the coupling of an amino acid derivative, which undergoes decarboxylation to form a nucleophilic intermediate, with a vinyl electrophile. organic-chemistry.org The reaction is often facilitated by photoredox catalysis, providing a mild and efficient means of forming carbon-carbon bonds. organic-chemistry.org This approach is particularly valuable for its ability to utilize readily available amino acids as starting materials. For instance, pipecolic acid (piperidine-2-carboxylic acid) can undergo decarboxylative annulation with β-ketoaldehydes to form quinolizidine derivatives, demonstrating the reactivity of the carboxylic acid group in such transformations. nih.gov

Photocatalytic decarboxylative alkenylation represents a modern and efficient method for the synthesis of complex amine derivatives. rsc.org This technique utilizes visible light and a photocatalyst to generate radical intermediates from carboxylic acids, which then undergo addition to alkenes. acs.org This methodology has been successfully applied to a wide range of aliphatic carboxylic acids, including α-amino acids. rsc.org The process is characterized by its mild reaction conditions and high functional group tolerance. In the context of this compound, this method can be envisioned for the modification of the piperidine ring or for the synthesis of analogues by coupling the N-Boc protected amino acid with various alkenes. The reaction proceeds via a single-electron transfer (SET) mechanism, where the photocatalyst, upon excitation by light, facilitates the decarboxylation of the carboxylic acid to generate an α-amino radical. This radical then adds to an electron-deficient alkene, followed by a subsequent elimination step to yield the vinylated product. organic-chemistry.org

A fascinating aspect of decarboxylative vinylation reactions of amino acids is the ability to control the E/Z selectivity of the resulting allylic amine product by simply changing the solvent. nih.govrsc.orgchem960.comresearchgate.net This solvent-dependent mechanistic dichotomy provides a powerful tool for stereoselective synthesis. nih.govrsc.orgchem960.comresearchgate.net Detailed studies have revealed that the choice of solvent can influence the photophysical properties of the photocatalyst and the reaction pathway, leading to either the E or Z isomer as the major product. nih.govresearchgate.net For example, in the presence of a donor-acceptor organophotocatalyst, polar solvents like acetonitrile can favor the formation of the E-isomer, while non-polar solvents such as toluene or dioxane can lead to a preference for the Z-isomer. nih.govresearchgate.net This control is attributed to the solvent's influence on the stability of key intermediates and the efficiency of energy transfer processes that can lead to isomerization of the double bond. nih.gov

Table 1: Solvent Effect on E/Z Selectivity in Decarboxylative Vinylation of N-Boc-proline with a Vinyl Sulfone

| Entry | Solvent | Catalyst | E/Z Ratio | Yield (%) |

| 1 | Acetonitrile | 4CzIPN | 70:30 | 85 |

| 2 | DMA | 4CzIPN | >87:13 | 90 |

| 3 | Toluene | 4CzIPN | 15:85 | 88 |

| 4 | 1,4-Dioxane | 4CzIPN | 10:90 | 92 |

Data is illustrative and based on findings from studies on similar amino acids. nih.govresearchgate.net

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com In SPPS, a peptide chain is assembled sequentially while one end is attached to an insoluble solid support. peptide.com The N-Boc protecting group is instrumental in this process, as it prevents unwanted side reactions at the N-terminus during the coupling of subsequent amino acids. peptide.com The use of this compound allows for the incorporation of a constrained, non-proteinogenic amino acid analog into a peptide sequence, which can have significant effects on the peptide's conformation and biological activity. The solid-phase approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing steps. mdpi.com

The principles of solid-phase synthesis are foundational to combinatorial chemistry, a technique used to rapidly generate large libraries of related compounds. nih.gov this compound can be used as a scaffold or building block in the combinatorial synthesis of peptide or small molecule libraries. mdpi.comnih.gov By employing a "split-and-pool" synthesis strategy on a solid support, a vast number of distinct compounds can be created. nih.gov For example, a resin support can be divided into multiple portions, with each portion being reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a diverse library of compounds, where each bead of the solid support carries a unique chemical entity. nih.gov Such libraries are invaluable in drug discovery for the high-throughput screening of biological targets to identify new lead compounds. bohrium.com

Solid-Phase Synthesis Techniques

Orthogonal Protection Strategies of Amino Groups

In the synthesis of complex molecules derived from this compound, particularly in peptide synthesis, orthogonal protection strategies are crucial. peptide.com This approach allows for the selective removal of one protecting group in the presence of others, enabling precise chemical modifications at specific sites. The tert-butyloxycarbonyl (Boc) group is a cornerstone of these strategies due to its stability under basic conditions and its lability in acid. organic-chemistry.orgcreative-peptides.com

A prevalent orthogonal pairing is the use of the Boc group in conjunction with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgbiosynth.com In this scheme, the Boc group can protect the α-amino group of the piperidine ring or a side-chain amine, while Fmoc protects another. The Fmoc group can be selectively cleaved using a mild base, typically a solution of piperidine in an organic solvent, leaving the acid-sensitive Boc group intact. creative-peptides.comlibretexts.org Conversely, the Boc group is removed with a strong acid like trifluoroacetic acid (TFA), which does not affect the Fmoc-protected amine. libretexts.org

For more intricate molecular architectures, such as branched or cyclic peptides, additional levels of orthogonality are required. nih.gov This involves employing protecting groups that can be removed under unique conditions, different from both acid and base cleavage. Examples of such groups used alongside Boc and Fmoc include:

Allyloxycarbonyl (Alloc): Cleaved by palladium catalysis. organic-chemistry.org

N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl (Dde): Stable to both TFA and piperidine, but can be removed with a 2% solution of hydrazine in DMF. creative-peptides.comsigmaaldrich.com This allows for side-chain modification while the main peptide backbone and other protected groups remain untouched. sigmaaldrich.com

p-Nitrobenzyloxycarbonyl (pNZ): Can be used as a temporary Nα-protecting group and is removed under different conditions than Boc or Fmoc, adding another layer of orthogonality.

| Protecting Group | Abbreviation | Cleavage Condition | Stability |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% Piperidine in DMF) | Stable to acid |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH) | Stable to mild acid/base |

| Allyloxycarbonyl | Alloc | Palladium(0) catalysis | Stable to acid and base |

| N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl | Dde | 2% Hydrazine in DMF | Stable to acid and piperidine |

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are applicable to derivatives of this compound. acs.orgnih.gov The piperidine scaffold is a common feature in pharmaceuticals, making these reactions valuable for generating diverse molecular libraries. nih.gov

One of the most significant applications is the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction. benthamdirect.comresearchgate.net While the Boc-protected nitrogen of this compound is unreactive in this context, the Boc group can be removed to yield the secondary amine, which can then be coupled with aryl or heteroaryl halides. nih.gov This reaction is instrumental in synthesizing N-aryl piperidines. The choice of palladium catalyst, typically a combination of a palladium precursor like Pd₂(dba)₃ and a specialized phosphine ligand, is critical for achieving high yields and broad substrate scope.

Furthermore, palladium catalysis can be used to functionalize the piperidine ring itself. For instance, if a halogen or triflate group is introduced at the C3, C4, or C5 position of the N-Boc-piperidine ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

These transformations enable the attachment of a wide range of substituents to the piperidine core, significantly expanding the structural diversity of molecules that can be synthesized from this compound.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed reactions have emerged as a cost-effective and highly effective alternative to palladium catalysis for many cross-coupling transformations. escholarship.org These methods are particularly advantageous for coupling unactivated or sterically hindered substrates and for reactions involving alkyl electrophiles. researchgate.net In the context of this compound derivatives, nickel catalysis offers robust methods for C-C and C-heteroatom bond formation.

Nickel catalysts can facilitate the coupling of various electrophiles, including aryl chlorides and sulfonates, which are often challenging substrates for palladium systems. wisc.edu Similar to palladium, nickel can be used for Suzuki-Miyaura, Negishi, and other cross-coupling reactions to functionalize the piperidine ring. The unique reactivity of nickel often stems from its ability to engage in single-electron transfer (SET) pathways, enabling transformations that are difficult to achieve with palladium. researchgate.net

A significant advancement in nickel catalysis is the development of reductive cross-coupling reactions, which join two different electrophiles in the presence of a stoichiometric reductant (e.g., manganese or zinc metal). acs.org This approach avoids the need to pre-form and handle sensitive organometallic reagents.

These reactions are particularly powerful for the formation of new stereogenic centers. acs.orgnih.gov For example, a derivative of this compound could be functionalized with an electrophilic group (e.g., a halide) at a specific position on the ring. This functionalized piperidine could then be coupled with another alkyl or aryl electrophile using a nickel catalyst. If the coupling occurs at a prochiral center or if a racemic alkyl halide is used, the reaction can be designed to be stereoconvergent, leading to a single stereoisomer of the product. nih.gov This strategy is highly valuable for the asymmetric synthesis of complex piperidine-containing molecules.

To control the stereochemical outcome of these reductive cross-couplings, chiral ligands are employed to render the nickel catalyst asymmetric. nih.gov This has led to the development of highly enantioselective methods for constructing C-C bonds. acs.org Chiral bioxazoline (BiOX) and bis(oxazoline) (BOX) ligands have proven to be particularly effective in nickel-catalyzed asymmetric reductive cross-couplings. figshare.comblogspot.comcaltech.edu

In a typical reaction, a racemic secondary alkyl halide can be coupled with an aryl or vinyl halide to produce an enantioenriched product. acs.org This stereoconvergent approach is highly efficient as it transforms both enantiomers of the starting material into a single enantiomer of the product. blogspot.com Research has demonstrated that piperidine heterocycles are well-tolerated in these reactions, making this methodology directly applicable to the synthesis of chiral derivatives of this compound. nih.govcaltech.edu By carefully selecting the chiral ligand and reaction conditions, chemists can control the absolute stereochemistry of newly formed stereocenters on the piperidine ring. rsc.org

| Feature | Description | Relevance to this compound |

|---|---|---|

| Reaction Type | Coupling of two electrophiles (e.g., alkyl halide + aryl halide) with a reductant (e.g., Mn, Zn). | Allows functionalization of the piperidine ring without pre-forming organometallic reagents. |

| Catalyst System | Nickel precursor (e.g., NiCl₂·glyme) and a chiral ligand. | The choice of ligand controls the stereochemical outcome. |

| Effective Ligands | Chiral bioxazoline (BiOX) and bis(oxazoline) (BOX) ligands are common. figshare.comblogspot.com | Ligand structure can be tuned to optimize enantioselectivity. |

| Mechanism | Often stereoconvergent, converting a racemic starting material to a single enantioenriched product. blogspot.com | Enables efficient synthesis of specific stereoisomers of substituted piperidines. |

Protection and Deprotection Strategies of the Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction, stability under a wide range of conditions, and straightforward removal. jk-sci.com

Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O). jk-sci.com The reaction is usually performed in the presence of a base, such as triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP), to neutralize the acidic byproduct. fishersci.co.uk Common solvents include tetrahydrofuran (THF), acetonitrile, water, or biphasic systems. fishersci.co.ukwikipedia.org The conditions are generally mild, proceeding at room temperature or with gentle heating, and result in high yields of the N-Boc protected product. wordpress.com

Deprotection: The removal of the Boc group is most frequently achieved under acidic conditions. fishersci.co.ukyoutube.com The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. jk-sci.com Common reagents and conditions for Boc deprotection include:

Trifluoroacetic Acid (TFA): A strong organic acid, often used neat or as a solution in a solvent like dichloromethane (DCM). jk-sci.comwikipedia.org This is a very common and efficient method, especially in solid-phase peptide synthesis.

Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent such as methanol, ethyl acetate, or 1,4-dioxane. wikipedia.org

Other Acids: Strong acids like methanesulfonic acid and phosphoric acid can also be employed. acsgcipr.org

The choice of deprotection reagent can be tailored to the sensitivity of other functional groups present in the molecule. acsgcipr.org For substrates that are sensitive to strong acids, milder Lewis acids like zinc bromide (ZnBr₂) can sometimes be used. jk-sci.com

Role in Synthetic Pathways and Stability Enhancement

The Boc group plays a critical role in multi-step synthesis by enhancing stability and directing reaction pathways. By converting a nucleophilic and basic primary or secondary amine into a neutral, sterically hindered carbamate, the Boc group prevents the amine from participating in unwanted side reactions. springernature.com

Stability and Chemoselectivity: The Boc group is robust and stable under conditions that affect many other protecting groups. It is resistant to:

Basic hydrolysis organic-chemistry.org

Many nucleophiles organic-chemistry.org

Catalytic hydrogenation (e.g., H₂/Pd), which cleaves benzyl (Bn) and benzyloxycarbonyl (Cbz) groups creative-peptides.com

This stability makes the Boc group an excellent choice for syntheses that involve basic reagents or reductive steps. Its inertness under these conditions allows chemists to perform transformations elsewhere in the molecule without affecting the protected amine, ensuring high chemoselectivity. In peptide synthesis, the stability of Boc to the basic conditions used for Fmoc removal is the foundation of the orthogonal Boc/Fmoc strategy. creative-peptides.combiosynth.com The steric bulk of the tert-butyl group also contributes to its stability and can influence the stereochemical outcome of nearby reactions.

Cleavage for Further Derivatization

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the secondary amine of the piperidine ring in this compound. Its removal, or deprotection, is a critical step that unmasks the reactive amine, allowing for subsequent chemical modifications. This process is essential for synthesizing a wide array of more complex molecules, including peptides and pharmaceutical intermediates. The choice of cleavage method is often dictated by the stability of other functional groups within the molecule.

The most common strategy for Boc group removal involves treatment with a strong acid. jk-sci.com The mechanism proceeds via protonation of the Boc group's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and the release of carbon dioxide, which ultimately yields the free secondary amine as a salt. jk-sci.com

Common Acidic Cleavage Reagents and Conditions:

Trifluoroacetic Acid (TFA): A solution of trifluoroacetic acid, typically ranging from 20% to 50%, in an inert solvent like dichloromethane (DCM), is the most conventional method for Boc deprotection. jk-sci.compeptide.comreddit.com The reaction is generally rapid, often completed at room temperature. peptide.comreddit.com

Hydrogen Chloride (HCl): Anhydrous solutions of hydrogen chloride in organic solvents such as 1,4-dioxane or methanol are also highly effective for Boc cleavage. dtic.milnih.gov For instance, 4M HCl in 1,4-dioxane is a frequently used reagent for this transformation. dtic.mil

While effective, these strongly acidic conditions can be detrimental to molecules containing other acid-sensitive functional groups. reddit.com This has prompted the development of milder and more selective deprotection protocols.

Alternative and Milder Deprotection Methods:

Deep Eutectic Solvents (DES): A notable green chemistry approach involves using a Brønsted acidic deep eutectic solvent, such as a mixture of choline chloride and p-toluenesulfonic acid (pTSA). mdpi.com This system can serve as both the reaction medium and the catalyst, allowing for efficient deprotection under milder conditions and often simplifying product isolation. mdpi.com

Oxalyl Chloride/Methanol: A method utilizing oxalyl chloride in methanol has been reported for the deprotection of a diverse range of N-Boc protected compounds. nih.gov This system operates at room temperature and provides a milder alternative to traditional strong acid treatments. nih.gov

Thermolytic Cleavage: In some cases, the Boc group can be removed thermally, particularly when using solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), with the process being accelerated by microwave irradiation. researchgate.net

Following the cleavage of the Boc group, the newly exposed secondary amine of the piperidine-2-carboxylic acid scaffold is available for a variety of derivatization reactions. This allows for the introduction of new functional groups at the nitrogen atom, significantly expanding the molecular diversity accessible from this precursor. Common derivatization strategies include:

Acylation: The free amine can be readily acylated using acylating agents like propionyl chloride in the presence of a base, leading to the formation of N-acylpiperidine derivatives. dtic.mil

Alkylation: The secondary amine can undergo N-alkylation with alkyl halides, such as (2-bromoethyl)benzene, to introduce new alkyl substituents. dtic.mil

Peptide Coupling: In the context of peptide synthesis, the deprotected amine serves as a nucleophile for coupling with the activated carboxylic acid of another amino acid, extending a peptide chain. sigmaaldrich.comsigmaaldrich.com

The selection of the specific derivatization reaction depends on the desired final product and its intended application.

The following table summarizes various conditions for the cleavage of the Boc group and subsequent derivatization of the piperidine nitrogen.

| Cleavage Reagent(s) | Solvent | Subsequent Reaction | Derivatizing Reagent | Product Type |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | N/A (Deprotection Only) | N/A | Piperidine-2-carboxylic acid TFA salt |

| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Acylation | Propionyl chloride | N-Propionylpiperidine derivative |

| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Alkylation | (2-Bromoethyl)benzene | N-Phenethylpiperidine derivative |

| Choline Chloride/p-Toluenesulfonic Acid (DES) | N/A (Solvent and Catalyst) | N/A (Deprotection Only) | N/A | Piperidine-2-carboxylic acid tosylate salt |

| Oxalyl Chloride | Methanol | N/A (Deprotection Only) | N/A | Piperidine-2-carboxylic acid hydrochloride salt |

Stereochemical Considerations and Enantiomeric Purity

Enantiomeric Ratio (er) and Diastereomeric Excess (de) Control

Achieving high levels of enantiomeric and diastereomeric purity is a central goal in the synthesis of N-Boc-2-piperidinecarboxylic acid derivatives. Researchers have developed sophisticated methods to control the stereochemical outcome of reactions involving this compound.

One powerful strategy is the catalytic dynamic resolution (CDR) of racemic N-Boc-2-lithiopiperidine. nih.gov This method uses a chiral ligand to selectively react with one enantiomer of the rapidly interconverting racemic organolithium intermediate. nih.govnih.gov By employing a specific chiral ligand, either the (R) or (S) enantiomer of the 2-substituted piperidine (B6355638) can be synthesized with high enantioselectivity. nih.gov For instance, when racemic N-Boc-2-lithiopiperidine is treated with a chiral ligand and then quenched with carbon dioxide, N-Boc-(R)-(+)-pipecolic acid can be obtained in 78% yield with a high enantiomeric ratio of 98:2. nih.gov

The choice of electrophile in these reactions also plays a crucial role in the final product's yield and enantiomeric purity. Excellent enantiomeric ratios and good yields have been reported for a variety of electrophiles under CDR conditions. nih.gov

Table 1: Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine with Various Electrophiles

| Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |

| Me₃SiCl | (S)-N-Boc-2-(trimethylsilyl)piperidine | 74 | 96:4 |

| Bu₃SnCl | (S)-N-Boc-2-(tributylstannyl)piperidine | 66 | 96:4 |

| CO₂ | N-Boc-(R)-(+)-pipecolic acid | 78 | 98:2 |

| ClCO₂Me | Methyl N-Boc-(R)-pipecolate | - | >99:1 |

| PhNCO | N-Boc-(R)-2-(phenylcarbamoyl)piperidine | - | >99:1 |

Data sourced from a study on the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine. nih.gov

This level of control is essential for building complex molecules where multiple chiral centers are present, requiring control over both enantiomeric ratio and diastereomeric excess. The stereoselective synthesis of 2,6-disubstituted piperidine alkaloids, for example, relies heavily on strategies that control the stereochemistry at both the C2 and C6 positions. rsc.org

Chiral Resolution Techniques

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them. wikipedia.org For this compound and its derivatives, several dynamic resolution methods have proven effective.

Dynamic Kinetic Resolution (DKR): This process involves the use of a chiral ligand that causes the enantiomers of the starting material to interconvert. nih.gov One enantiomer reacts much faster than the other with a given reagent, leading to a product that is highly enriched in one stereoisomer. nih.govelectronicsandbooks.com This technique has been successfully applied to N-Boc-2-lithiopiperidine, especially using trimethylsilyl (B98337) chloride as the electrophile, achieving high enantioselectivity. nih.govelectronicsandbooks.com

Dynamic Thermodynamic Resolution (DTR): In this approach, a chiral ligand is used to equilibrate the two interconverting enantiomers of the organolithium intermediate. nih.gov One diastereomeric complex (chiral ligand + organolithium enantiomer) is thermodynamically more stable than the other. nih.govnih.gov By allowing the system to reach equilibrium and then trapping the intermediate with an electrophile, the product derived from the more stable diastereomer is formed in excess. nih.gov Chiral diamino-alkoxides have been identified as effective ligands for the DTR of N-Boc-2-lithiopiperidine. nih.gov

Crystallization of Diastereomeric Salts: This is a classical and common method for chiral resolution. wikipedia.org The racemic carboxylic acid is reacted with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the acid can be recovered by removing the resolving agent. wikipedia.org

Impact of Stereochemistry on Biological Activity and Drug Efficacy

The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with biological targets like proteins and receptors. nih.gov The stereochemistry of piperidine-containing compounds often dictates their pharmacological properties. rsc.org

Most biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereospecific binding, meaning they interact differently with the different enantiomers of a drug molecule. nih.gov The specific (R) or (S) configuration of a derivative of this compound determines how its functional groups are oriented in space. This orientation must be complementary to the binding site of the target protein for effective interaction. nih.gov Studies on nature-inspired molecules have shown that the natural stereoisomer is often significantly more potent than its enantiomer or diastereoisomers, suggesting that biological systems are highly selective. nih.gov This stereoselectivity can be due to specific interactions, such as hydrogen bonds or hydrophobic interactions, that are only possible for one enantiomer within the chiral environment of the protein's active site.

Methods for Stereochemical Assignment and Purity Determination (Excluding Specific Analytical Techniques)

Determining the absolute configuration and the enantiomeric purity of a sample of this compound is essential.

The absolute configuration (i.e., whether the chiral center is R or S) can be unambiguously determined using single-crystal X-ray crystallography. whiterose.ac.uk This technique provides a detailed three-dimensional map of the molecule, allowing for the direct visualization of the spatial arrangement of its atoms.

The enantiomeric purity , often expressed as enantiomeric excess (ee) or enantiomeric ratio (er), quantifies the amount of one enantiomer relative to the other. sigmaaldrich.com One common method to determine this is through derivatization. The enantiomeric mixture is reacted with a pure chiral derivatizing agent to convert the enantiomers into diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques. Another approach involves using chiral chromatography, where the enantiomers are directly separated by passing them through a column containing a chiral stationary phase. Gas-liquid chromatography (GLC) has been cited as a method for determining the enantiomeric excess of this compound. sigmaaldrich.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes for Industrial Scalability

The demand for enantiomerically pure N-Boc-2-piperidinecarboxylic acid, a crucial building block for many pharmaceuticals, has spurred the development of synthetic routes that are both efficient and scalable for industrial application. A significant area of research is focused on overcoming the limitations of traditional methods to produce single enantiomers in high yields.

A particularly promising strategy is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. This method involves the deprotonation of N-Boc-piperidine to create a racemic mixture of its lithiated form. In the presence of a chiral ligand, the two enantiomers of the lithiated intermediate can rapidly interconvert. The chiral ligand preferentially complexes with one enantiomer, stabilizing it and shifting the equilibrium. This allows for the selective synthesis of the desired enantiomer. When carbon dioxide is used as the electrophile in this process, (R)-(+)-N-Boc-2-piperidinecarboxylic acid can be produced with a high yield and an excellent enantiomeric ratio of 98:2. This approach provides an efficient pathway to the desired chiral acid, making it highly attractive for industrial-scale synthesis.

Development of Advanced Catalytic Systems for Enhanced Selectivity

The success of enantioselective synthesis hinges on the development of sophisticated catalytic systems. For this compound, research is centered on discovering and optimizing chiral ligands that can achieve near-perfect stereocontrol in catalytic dynamic resolution (CDR) processes.

The CDR of racemic 2-lithio-N-Boc-piperidine has been shown to be highly effective when using specific chiral diaminoalkoxide ligands. nih.govresearchgate.net These ligands, in combination with additives like TMEDA (tetramethylethylenediamine), can facilitate the highly enantioselective synthesis of either the (R) or (S) enantiomer of 2-substituted piperidines, depending on the chosen ligand diastereomer. nih.govresearchgate.net This methodology is not limited to carboxylation; it has been successfully applied to synthesize a wide range of derivatives, including precursors for alkaloids like (S)-(-)-coniine and pharmaceuticals such as (S)-(-)-ropivacaine. nih.govresearchgate.net The remarkable efficiency of these catalytic systems allows for the generation of products with high enantioselectivity using only a substoichiometric amount of the chiral ligand.

Table 1: Research Findings on Catalytic Systems for this compound Synthesis

| Method | Catalyst/Ligand System | Key Findings | Reference |

| Catalytic Dynamic Resolution (CDR) | Chiral diaminoalkoxide ligands with TMEDA | Achieves high enantioselectivity (e.g., 98:2 er) for the synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid. | |

| Asymmetric Deprotonation / CDR | Chiral Base (e.g., s-BuLi / (-)-sparteine) or Chiral Ligands | Enables the highly enantioselective synthesis of various 2-substituted piperidines, including aryl and vinyl derivatives. | nih.gov |

| Transmetalation-Coupling | Resolved N-Boc-2-lithiopiperidine with ZnCl₂, followed by Negishi coupling | Allows for the synthesis of enantioenriched 2-aryl- and 2-vinyl-piperidines with high enantiomeric ratios. | nih.gov |

Expansion of Applications in Drug Discovery and Development

The rigid, six-membered ring of the piperidine (B6355638) scaffold makes this compound a "privileged scaffold" in medicinal chemistry. Its ability to introduce conformational constraints is highly valuable in designing molecules that can mimic specific secondary structures in peptides, such as β-turns. Dipeptides that include a pipecolic acid residue have been demonstrated to adopt a stable type II' β-turn conformation, a structural motif crucial for many biological interactions.

This property has been exploited in the development of various therapeutic agents. For instance, this compound serves as the core scaffold for creating selective inhibitors of TNF-α Converting Enzyme (TACE), a target in anti-inflammatory therapies. It is also used as a chiral building block for synthesizing the rigid piperidine moiety found in many thrombin inhibitors, which are critical anticoagulant drugs. The continued use of this compound as a protected, ready-to-use building block in standard peptide synthesis protocols underscores its importance in the ongoing discovery and development of new drugs.

Table 2: Applications of this compound in Drug Discovery

| Therapeutic Area | Drug Target | Role of this compound | Reference |

| Anti-inflammatory | TNF-α Converting Enzyme (TACE) | Serves as the core scaffold for building selective TACE inhibitors. | |

| Anticoagulant | Thrombin | Acts as a chiral building block for synthesizing the rigid piperidine moiety in thrombin inhibitors. | |

| General Peptide Mimetics | Various | Induces stable β-turn conformations in peptide sequences, mimicking natural structures. |

Investigation of New Biological Targets for this compound Derivatives

Researchers are actively exploring the potential of novel derivatives of this compound against a range of new biological targets, moving beyond its established applications. This expansion opens up possibilities for treating a wider array of diseases.

One area of investigation is in the field of neuroscience. Derivatives of nipecotic acid, a related piperidine carboxylic acid, are known to be potent and selective inhibitors of GABA uptake, which is relevant for treating neurological disorders. nih.gov

In infectious diseases, new derivatives are being designed as antitubercular agents. mdpi.com A promising approach involves targeting salicylate synthase (MbtI), an enzyme essential for the survival of Mycobacterium tuberculosis but absent in humans. mdpi.com By modifying scaffolds related to this compound, researchers aim to develop potent MbtI inhibitors with improved antitubercular activity. mdpi.com

Furthermore, in the realm of psychiatry, novel piperazine derivatives are being synthesized and evaluated as potential multi-target antipsychotics. rsc.org These compounds are designed to interact with multiple receptors, such as dopamine (D2), serotonin (5-HT1A, 5-HT2A), and histamine (H3) receptors, to achieve a better therapeutic profile with fewer side effects. rsc.org

Table 3: Emerging Biological Targets for this compound Derivatives

| Research Area | Biological Target | Therapeutic Potential | Reference |

| Neuroscience | GABA Transporters | Treatment of neurological disorders by inhibiting GABA uptake. | nih.gov |

| Infectious Disease | Salicylate Synthase (MbtI) in M. tuberculosis | Development of new antitubercular agents. | mdpi.com |

| Psychiatry | Multi-receptor systems (Dopamine, Serotonin, Histamine) | Creation of novel antipsychotic drugs with improved efficacy and side-effect profiles. | rsc.org |

Q & A

Q. Key Factors for Purity :

- Temperature : Lower temperatures (-78°C) minimize side reactions in lithiation steps .

- Catalyst Stoichiometry : Excess chiral ligand (e.g., 2 equiv of (-)-sparteine) improves enantioselectivity .

- Workup : Acidic extraction (e.g., HCl) and recrystallization from ethanol/water enhance purity (>95% by HPLC) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

Primary Techniques :

- NMR : H and C NMR confirm Boc group presence (δ ~1.4 ppm for tert-butyl) and piperidine ring conformation. Carboxylic proton absence in DMSO-d6 indicates deprotonation .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers. Retention times correlate with ee values (e.g., 87:13 er in lithiation reactions) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H] at m/z 230.3 (CHNO) .

- Melting Point : 130–133°C (lit. range) verifies purity .

| Property | Value | Reference |

|---|---|---|

| Melting Point | 130–133°C | |

| Solubility | Insoluble in water; soluble in DCM, THF | |

| Chiral Purity (HPLC) | >95% (R)- or (S)-enantiomer |

Advanced: How can computational modeling be integrated with experimental data to optimize enantioselective synthesis?

Answer:

Computational methods clarify reaction mechanisms and guide ligand design:

- Transition-State Modeling : DFT studies reveal that (-)-sparteine stabilizes the pro-S deprotonation transition state via Li···N coordination, explaining moderate enantioselectivity (87:13 er) .

- Thermodynamic Control : Calculations show the least acidic α-hydrogen (pro-S) is preferentially transferred, contradicting kinetic assumptions. Activation energies for N-Boc-piperidine lithiation (~25 kcal/mol) are higher than pyrrolidine analogs, justifying slower reaction rates .

- Ligand Screening : Virtual screening of sparteine derivatives predicts steric and electronic effects on ee. For example, bulkier ligands reduce carbamate addition side reactions .

Validation : Compare computed ee with experimental HPLC data to refine force fields or reaction conditions .

Advanced: What strategies address contradictions in enantiomeric excess (ee) data between catalytic systems?

Answer:

Discrepancies arise from:

- Catalyst Structure : Sparteine derivatives (e.g., ligand 8 vs. 9) invert enantioselectivity. For example, ligand 8 yields (R)-enantiomers, while its diastereomer 9 produces (S)-enantiomers .

- Solvent Effects : Polar solvents (e.g., THF) stabilize ion pairs, enhancing selectivity. Nonpolar solvents may favor aggregation, reducing ee .

- Temperature : Lower temperatures (-78°C) improve selectivity by slowing competing pathways .

Q. Resolution Strategies :

- Systematic screening of ligands, solvents, and temperatures.

- Cross-validation using chiral HPLC and computational models .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (WGK 3 hazard) .

- Spill Management : Collect solids with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How does chiral ligand choice affect stereochemical outcomes in lithiation reactions?

Answer:

Chiral ligands dictate enantioselectivity via:

- Steric Effects : (-)-Sparteine’s bicyclic structure creates a chiral pocket, favoring pro-S deprotonation. Bulkier ligands (e.g., bis-oxazolines) may hinder transition-state geometries .

- Electronic Effects : Electron-withdrawing groups on ligands increase Li coordination strength, stabilizing specific transition states .

- Solvent Coordination : THF competes with ligands for Li coordination, reducing selectivity. Using less coordinating solvents (e.g., toluene) mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.